molecular formula C9H14INO2 B13910468 Allyl 4-iodopiperidine-1-carboxylate

Allyl 4-iodopiperidine-1-carboxylate

Cat. No.: B13910468
M. Wt: 295.12 g/mol
InChI Key: VGWLOTCDBKLCIG-UHFFFAOYSA-N
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Description

Allyl 4-iodopiperidine-1-carboxylate is a piperidine derivative characterized by an allyl ester at the 1-position and an iodine atom at the 4-position of the piperidine ring. This compound combines the reactivity of the allyl group with the electronic and steric effects of the iodine substituent.

Properties

Molecular Formula

C9H14INO2

Molecular Weight

295.12 g/mol

IUPAC Name

prop-2-enyl 4-iodopiperidine-1-carboxylate

InChI

InChI=1S/C9H14INO2/c1-2-7-13-9(12)11-5-3-8(10)4-6-11/h2,8H,1,3-7H2

InChI Key

VGWLOTCDBKLCIG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)I

Origin of Product

United States

Preparation Methods

Preparation Methods of Allyl 4-iodopiperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the iodination of a suitably protected piperidine precursor. The nitrogen atom of piperidine is protected with an allyl carbamate group (allyl 1-carboxylate), and the iodine substituent is introduced selectively at the 4-position of the piperidine ring.

A common precursor is the allyl piperidine-1-carboxylate, which undergoes regioselective iodination at the 4-position using electrophilic iodine sources or via metal-catalyzed halogenation reactions.

Specific Synthetic Routes and Conditions

Iodination of Allyl Piperidine-1-carboxylate
  • Starting Material: Allyl piperidine-1-carboxylate (unsubstituted at the 4-position)
  • Iodination Agent: N-Iodosuccinimide (NIS) or molecular iodine with oxidants
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: Typically room temperature to mild heating (0–40 °C)
  • Reaction Time: Several hours (4–16 h)
  • Outcome: Selective iodination at the 4-position to yield this compound

This approach is favored for its mild conditions and good regioselectivity.

Metal-Catalyzed Halogenation
  • Catalyst: Copper(II) salts (e.g., Cu(OTf)2) or palladium complexes
  • Ligands: Nitrogen-based ligands such as 1,10-phenanthroline derivatives or bulky phosphines
  • Base: Strong organic bases like 1,1,3,3-tetramethylguanidine (TMG) or triethylamine
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Iodine Source: Iodide salts or iodine reagents
  • Light Source: For photocatalytic methods, blue LED irradiation (410–440 nm) is used
  • Temperature: Ambient (20–25 °C)
  • Reaction Time: 12–24 hours

This method allows for radical or ionic pathways to introduce iodine selectively and is often combined with subsequent functionalization steps.

Representative Experimental Procedure

From a copper-catalyzed photocatalytic iodination study:

  • Reagents: Allyl piperidine-1-carboxylate, copper(II) triflate (5 mol%), ligand L1 (5 mol%), TMG (1.8 equiv), iodine source
  • Solvent: THF (60 mL for 6 mmol scale)
  • Conditions: Stirred under blue LED irradiation (410 nm, 50 W × 2) at 25 °C for 24 h
  • Workup: Quenched with water, extracted with ethyl acetate, dried over Na2SO4, concentrated under reduced pressure
  • Purification: Silica gel column chromatography
  • Yield: Approximately 80% isolated yield of this compound

Reaction Optimization and Yield Analysis

Base and Solvent Effects

The choice of base and solvent significantly impacts the yield and selectivity of the iodination reaction. Table 1 and Table 2 summarize optimization data from a radical cascade cyclization study involving tert-butyl 4-iodopiperidine-1-carboxylate, which is structurally analogous to the allyl derivative.

Entry Base Yield (%)
1 MTBD 38
2 Triethylamine (Et3N) 15
3 DIPEA 18
4 DBU Trace
5 TMG 47
6 Cs2CO3 Trace
7 K3PO4 18
8 BTMG 15
9 DBACO 15

Table 1: Effect of different bases on reaction yield.

Entry Solvent Yield (%)
1 THF 72
2 DMF 54
3 DME 42
4 DMSO 27

Table 2: Effect of different solvents on reaction yield.

The data indicate that 1,1,3,3-tetramethylguanidine (TMG) and THF solvent provide the best yields, suggesting that strong organic bases and polar aprotic solvents favor the iodination process.

Photocatalytic and Reductive Methods

Photocatalytic methods using iridium or ruthenium complexes under blue LED irradiation have been employed for mild and selective iodination. For example, a dual-catalyzed deiodination followed by iodination using tert-butyl 4-iodopiperidine-1-carboxylate as a precursor was achieved with Ru(bpy)32 as the photocatalyst, triethylamine as the sacrificial electron donor, and methyl thioglycolate as an additive. The reaction proceeded at room temperature under 440 nm irradiation for 4 hours, followed by purification to afford the iodinated product in good yield.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Electrophilic Iodination N-Iodosuccinimide, DMF, 0–40 °C Mild, regioselective 60–80
Copper-Catalyzed Halogenation Cu(OTf)2, TMG, THF, blue LED (410 nm), rt Photocatalytic, scalable ~80
Palladium-Catalyzed Cross-Coupling PdCl2(amphos)2, Zn, DMF, rt High selectivity, functional group tolerance 70–85
Dual Photocatalytic Methods Ru(bpy)32, triethylamine, methyl thioglycolate, 440 nm LED, rt Mild, efficient 65–75

Chemical Reactions Analysis

Types of Reactions

Allyl 4-iodopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodide group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction Reactions: The iodide group can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted piperidine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include epoxides or diols.

    Reduction Reactions: Products include hydrogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of Allyl 4-iodopiperidine-1-carboxylate depends on the specific reactions it undergoes. In substitution reactions, the iodide group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the allyl group undergoes addition reactions with oxidizing agents to form oxygenated products. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Allyl vs. Alkyl/Propargyl Groups
  • Antimicrobial Activity: Allyl-containing phenolic derivatives (e.g., eugenol) exhibit variable potency. In thymol and carvacrol analogs, the allyl group in eugenol (3a) reduced biofilm inhibition compared to methyl or isopropyl groups but showed higher efficacy against planktonic cells, suggesting substituent-dependent activity .
  • Antimalarial Activity: In 4-(1H)-quinolone derivatives, the allyl group at position 1 (compound 18e) significantly enhanced antimalarial potency (IC₅₀ = 0.31 µM) compared to n-propyl (18f, IC₅₀ = 1.25 µM) or propargyl (18d, IC₅₀ = 5.0 µM) groups. This highlights the allyl group’s role in improving target interaction or bioavailability .
Iodine vs. Other Halogens/Functional Groups
  • 0.31 µM for brominated analogs) . The iodine atom in Allyl 4-iodopiperidine-1-carboxylate may similarly enhance bioactivity through halogen bonding or increased lipophilicity.

Physicochemical Properties

Comparative data for key analogs are summarized below:

Compound Substituents Molecular Weight (g/mol) LogP Notable Properties
This compound 1-allyl, 4-iodo ~311.1 (calculated) ~2.5* High lipophilicity, potential halogen bonding
Allyl 2-methyl-4-oxopiperidine-1-carboxylate 1-allyl, 4-oxo, 2-methyl 197.23 1.30 Moderate polarity, ketone reactivity
Ethyl 4-hydroxypiperidine-1-carboxylate 1-ethyl, 4-hydroxy 187.2 ~0.8 Hydrophilic, ester hydrolysis susceptibility
Benzyl 4-aminopiperidine-1-carboxylate 1-benzyl, 4-amino 234.3 ~1.2 Amine reactivity, lower stability

*Estimated based on iodine’s contribution to lipophilicity.

  • Allyl esters (e.g., compound 18e ) may offer better metabolic stability than ethyl esters (e.g., Ethyl 4-hydroxypiperidine-1-carboxylate ), which are prone to hydrolysis.

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